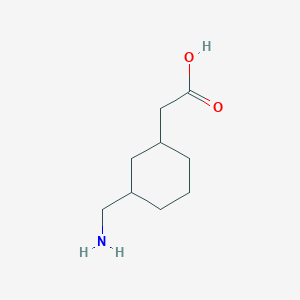

3-Aminomethylcyclohexylacetic acid

Description

3-Aminomethylcyclohexylacetic acid is a cyclohexane derivative featuring an aminomethyl (-CH₂NH₂) group and an acetic acid (-CH₂COOH) substituent. The aminomethyl and acetic acid moieties enable diverse reactivity, such as participation in peptide bond formation or coordination chemistry, making it a candidate for pharmaceutical and materials science research. Its cyclohexane backbone contributes to conformational rigidity, which can influence binding affinity in drug design .

Properties

Molecular Formula |

C9H17NO2 |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

2-[3-(aminomethyl)cyclohexyl]acetic acid |

InChI |

InChI=1S/C9H17NO2/c10-6-8-3-1-2-7(4-8)5-9(11)12/h7-8H,1-6,10H2,(H,11,12) |

InChI Key |

MESNBSCCFMELNF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CC(C1)CN)CC(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

3-Aminomethylcyclohexylacetic acid is primarily recognized as an active pharmaceutical ingredient (API) in the synthesis of gabapentin, a drug used to treat neuropathic pain and seizures. The compound's structure allows it to act as a GABA analog, enhancing inhibitory neurotransmission in the central nervous system.

Synthesis of Gabapentin

The synthesis of gabapentin from 3-aminomethylcyclohexylacetic acid typically involves the following steps:

- Starting Material : The process begins with cyclohexanone derivatives.

- Hydrolysis : Hydrolysis of intermediates leads to the formation of gabapentin.

- Purification : The final product is purified to achieve pharmaceutical-grade quality.

Case Study : A study highlighted the efficient conversion of cyclohexanone derivatives to gabapentin through a series of chemical transformations, demonstrating high yields and purity levels .

Polymer Chemistry

In polymer chemistry, 3-aminomethylcyclohexylacetic acid serves as a key intermediate in the production of polyamides and polyurethanes. Its unique structure contributes to the properties of these polymers, such as flexibility and thermal stability.

Applications in Polyamides

- The compound is utilized as a chain extender in the synthesis of non-crystalline specialty polyamides.

- These polyamides exhibit improved mechanical properties compared to traditional crystalline variants like nylon 6 or nylon 66.

Data Table: Properties of Polyamides Derived from 3-Aminomethylcyclohexylacetic Acid

| Property | Traditional Polyamide (Nylon 6) | Specialty Polyamide (Derived from 3-Aminomethylcyclohexylacetic Acid) |

|---|---|---|

| Crystallinity | High | Low |

| Flexibility | Moderate | High |

| Thermal Stability | Moderate | Enhanced |

| Mechanical Strength | Good | Excellent |

Industrial Applications

3-Aminomethylcyclohexylacetic acid is also employed in industrial applications, particularly as a hardener for epoxy resins. This application is crucial for various coatings and adhesives used in construction and manufacturing.

Use in Epoxy Resins

- The compound acts as a curing agent, facilitating the cross-linking process that enhances the mechanical properties of epoxy formulations.

- It is particularly valued for its ability to improve adhesion and corrosion resistance in coatings.

Case Study : Research indicates that epoxy resins cured with 3-aminomethylcyclohexylacetic acid exhibit superior performance in harsh environmental conditions compared to conventional hardeners .

Environmental Considerations

While 3-aminomethylcyclohexylacetic acid has significant industrial benefits, its production and use must be managed to minimize environmental impact. Reports indicate that releases during manufacturing are relatively low, with concentrations deemed to have low toxicological significance .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 3-aminomethylcyclohexylacetic acid, enabling comparative analysis of their properties and applications:

3-Aminocyclohexanecarboxylic Acid (CAS 25912-50-9)

- Molecular Formula: C₇H₁₃NO₂

- Molecular Weight : 143.18 g/mol

- Functional Groups: Amino (-NH₂) and carboxylic acid (-COOH) directly attached to the cyclohexane ring.

- Applications :

- Key Difference: Unlike 3-aminomethylcyclohexylacetic acid, the carboxylic acid group is directly bonded to the cyclohexane, reducing steric flexibility.

Methyl 3-Aminocyclopentanecarboxylate (CAS 1314922-38-7)

- Molecular Formula: C₇H₁₃NO₂

- Molecular Weight : 143.18 g/mol

- Functional Groups: Amino (-NH₂) and methyl ester (-COOCH₃) on a cyclopentane ring.

- Applications :

- Key Difference : The cyclopentane ring (vs. cyclohexane) and ester group (vs. free carboxylic acid) reduce hydrophilicity and alter metabolic stability.

2-(3-Methylcyclohexyl)acetic Acid (CAS 67451-76-7)

- Molecular Formula : C₉H₁₆O₂

- Molecular Weight : 156.23 g/mol

- Functional Groups : Acetic acid (-CH₂COOH) and methyl (-CH₃) groups on the cyclohexane ring.

- Applications: Potential use in lubricants or surfactants due to its amphiphilic structure . Studied in materials science for polymer modification .

- Key Difference: Lacks the aminomethyl group, limiting its utility in nitrogen-dependent reactions.

Comparative Data Table

*Hypothetical data inferred from structural analogs.

†Calculated based on molecular structure.

Research Findings and Implications

- Bioactivity: Compounds with free carboxylic acid groups (e.g., 3-aminocyclohexanecarboxylic acid) exhibit enhanced solubility and bioavailability compared to ester derivatives .

- Structural Flexibility : Cyclohexane rings provide greater conformational stability than cyclopentane analogs, influencing binding kinetics in drug-receptor interactions .

- Safety Profile: Methyl esters (e.g., Methyl 3-aminocyclopentanecarboxylate) require stringent handling due to volatility and toxicity risks, unlike carboxylic acids .

Preparation Methods

Mechanistic Overview

Reductive amination involves the condensation of a ketone with a nitrogen auxiliary (e.g., ammonia or chiral amines) followed by hydrogenation to form the amine. For 3-aminomethylcyclohexylacetic acid, the ketone precursor 3-acetylcyclohexylacetic acid reacts with ammonia or a chiral amine under hydrogenation conditions. The reaction is catalyzed by mild Lewis acids such as bismuth(III) acetate or ytterbium(III) acetate, which enhance both reaction rate and diastereoselectivity.

Catalytic Systems and Conditions

The patent WO2007104357A1 highlights the efficacy of 5–15 mol% Bi(OAc)₃ in methanol or methanol/THF solvents at 15–30°C and 2–10 bar H₂ pressure. Under these conditions, the reaction achieves >85% conversion within 8–16 hours, with diastereomeric excess (de) values exceeding 90% for chiral intermediates (Table 1).

Table 1: Performance of Lewis Acids in Reductive Amination

| Lewis Acid | Conversion (%) | Diastereomeric Excess (de, %) | Byproduct (Alcohol, %) |

|---|---|---|---|

| Bi(OAc)₃ | 92 | 94 | <5 |

| Yb(OAc)₃ | 88 | 91 | 6 |

| Sc(OAc)₃ | 85 | 89 | 8 |

Stereochemical Control

Chiral auxiliaries like (R)-α-methylbenzylamine enable asymmetric induction, yielding enantioenriched intermediates. Subsequent hydrogenolysis cleaves the auxiliary, producing 3-aminomethylcyclohexylacetic acid with >99% enantiomeric excess (ee) in isolated yields of 70%. This method avoids racemization and simplifies purification compared to classical resolution techniques.

Nitro Intermediate Reduction Pathway

Synthesis of Nitro Precursors

The CN1221525C patent describes a route starting with 3-(nitromethyl)cyclohexylacetic acid methyl ester , synthesized via nitro-aldol condensation. Hydrolysis of the methyl ester with aqueous KOH/methanol yields the carboxylic acid, followed by catalytic hydrogenation (e.g., Raney Ni) to reduce the nitro group to the amine.

Reaction Optimization

Key advantages of this method include:

-

Avoidance of lactam byproducts due to steric hindrance from the cyclohexyl group.

-

Moderate yields (50–70%) with high purity (98–99%) after simple filtration and concentration.

-

No requirement for high-pressure equipment or costly catalysts.

Table 2: Nitro Reduction Conditions and Outcomes

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Ester hydrolysis | 10% KOH, MeOH/H₂O, 2 h | 95 | 98 |

| Nitro reduction | H₂ (1 atm), Raney Ni, 24 h | 65 | 99 |

Comparative Analysis of Methods

Efficiency and Scalability

-

Reductive amination offers superior stereocontrol and faster reaction times (<24 h) but requires chiral auxiliaries and Lewis acids.

-

Nitro reduction is simpler and avoids enantiomeric resolution steps but suffers from lower yields and the need for nitro precursor synthesis.

Environmental and Economic Considerations

The use of Bi(OAc)₃ in reductive amination minimizes waste (catalytic loading ≤15 mol%), whereas nitro reduction generates stoichiometric amounts of byproducts. However, nitro routes avoid expensive metal catalysts like palladium or platinum.

Challenges and Optimization Strategies

Byproduct Formation

Alcohol byproducts (e.g., 3-hydroxymethylcyclohexylacetic acid) arise from ketone over-reduction. Molecular sieves or zeolites mitigate this by removing water, shifting equilibrium toward imine formation.

Solvent Selection

Methanol enhances Lewis acid solubility and reaction rates. Substituting with ethanol or THF reduces byproduct formation but slows kinetics.

Recent Advances and Innovations

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing 3-Aminomethylcyclohexylacetic acid, and how can reaction yields be optimized?

- Methodological Answer : Synthesis routes often involve multi-step organic reactions, such as hydrogenation, amidation, or cyclization. For example, analogous cyclohexane derivatives (e.g., 2-Acetamido-2-cyclohexylacetic acid) are synthesized via catalytic hydrogenation of unsaturated precursors (Pd/C, H₂) followed by acetylation . Yield optimization may require adjusting reaction parameters (e.g., temperature, solvent polarity) and employing purification techniques like column chromatography or recrystallization. Monitoring intermediates using thin-layer chromatography (TLC) ensures reaction progression .

Q. Which analytical techniques are critical for confirming the structural identity and purity of 3-Aminomethylcyclohexylacetic acid?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR provide detailed structural confirmation by identifying proton environments and carbon frameworks. For example, cyclohexane derivatives exhibit characteristic splitting patterns for axial/equatorial protons .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., 254 nm) quantifies purity and detects impurities .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or gas chromatography-mass spectrometry (GC-MS) confirms molecular weight and fragmentation patterns .

Q. How should researchers ensure the stability of 3-Aminomethylcyclohexylacetic acid during storage and experimental use?

- Methodological Answer : Stability is influenced by temperature, pH, and light exposure. Store the compound at -20°C in inert, airtight containers (e.g., amber glass vials) under nitrogen to prevent oxidation. Pre-formulation studies (e.g., accelerated stability testing at 40°C/75% relative humidity) can identify degradation pathways . Buffered solutions (pH 6–8) minimize hydrolysis of the aminomethyl group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for 3-Aminomethylcyclohexylacetic acid across studies?

- Methodological Answer : Apply meta-analytical frameworks to quantify heterogeneity. Use metrics like I² (proportion of total variability due to heterogeneity) and H (standardized heterogeneity statistic) to assess inconsistency. For example, an I² >50% suggests substantial heterogeneity, prompting subgroup analyses (e.g., by cell type, dosage) to identify confounding variables . Sensitivity analyses exclude outlier studies, and random-effects models account for between-study variance .

Q. What computational strategies are effective for predicting the mechanistic interactions of 3-Aminomethylcyclohexylacetic acid with biological targets?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina predict binding affinities to proteins (e.g., enzymes, receptors). Use PubChem-derived 3D structures (CID: [compound ID]) for ligand preparation .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulate conformational changes over time, revealing stability of ligand-receptor complexes .

- Quantum Mechanical (QM) Calculations : Density Functional Theory (DFT) models electron distribution to explain reactivity (e.g., nucleophilic attack at the acetic acid moiety) .

Q. How does conformational analysis of 3-Aminomethylcyclohexylacetic acid inform its biochemical interactions?

- Methodological Answer : Cyclohexane ring puckering and substituent orientation (axial vs. equatorial) influence steric and electronic interactions. X-ray crystallography or NMR-derived NOE (nuclear Overhauser effect) data map spatial arrangements. For example, equatorial positioning of the aminomethyl group enhances hydrogen bonding with active-site residues in enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.